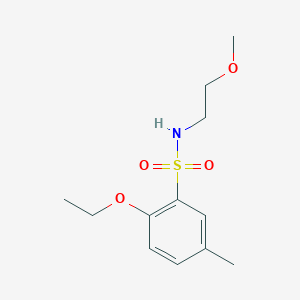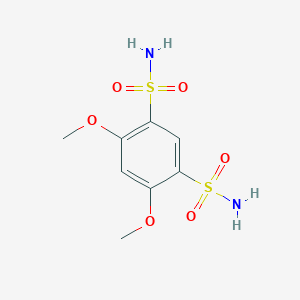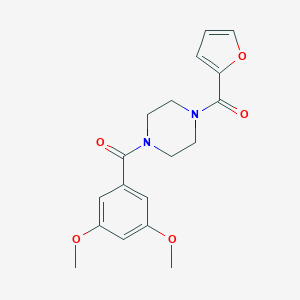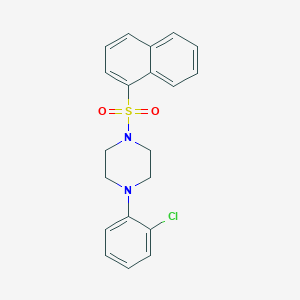![molecular formula C19H23FN2O3S B245647 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine, also known as EF5, is a chemical compound that has gained significant attention in the field of scientific research. EF5 is a hypoxia marker that is utilized to identify hypoxic regions within tumors and tissues. Hypoxia refers to a condition in which the oxygen supply to a tissue or organ is inadequate. Hypoxic regions within tumors are known to be resistant to radiation therapy and chemotherapy, making them a major challenge in cancer treatment. EF5 has been extensively studied for its ability to identify and target hypoxic regions, making it a valuable tool in cancer research.
作用機序
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine works by binding to proteins that are expressed under hypoxic conditions. The binding of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine to these proteins allows for the identification of hypoxic regions within tumors. Once identified, these regions can be targeted for treatment using radiation therapy or chemotherapy.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been shown to have minimal toxicity and is well-tolerated in animal models. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine is metabolized in the liver and excreted in the urine. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has no known physiological effects on the body.
実験室実験の利点と制限
The advantages of using 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine in lab experiments include its ability to identify hypoxic regions within tumors, its minimal toxicity, and its well-tolerated nature in animal models. The limitations of using 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.
将来の方向性
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has the potential to be used in clinical trials to evaluate the efficacy of new cancer treatments. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine can also be modified to improve its binding affinity to hypoxic proteins, making it an even more effective hypoxia marker. Additionally, 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine can be used in combination with other imaging techniques to improve the accuracy of tumor imaging. Further research is needed to fully understand the potential applications of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine in cancer research.
合成法
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine can be synthesized using a multi-step process that involves the reaction of 1-(4-ethylphenyl)piperazine with 5-fluoro-2-methoxybenzenesulfonyl chloride. The reaction yields 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine as a white solid that can be purified using chromatography techniques. The synthesis of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its ability to identify hypoxic regions within tumors. Hypoxic regions are known to be resistant to radiation therapy and chemotherapy, making them a major challenge in cancer treatment. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine is used as a hypoxia marker to identify these regions and target them for treatment. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has also been used in preclinical studies to evaluate the efficacy of new cancer treatments. The ability of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine to identify hypoxic regions within tumors has made it a valuable tool in cancer research.
特性
分子式 |
C19H23FN2O3S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23FN2O3S/c1-3-15-4-7-17(8-5-15)21-10-12-22(13-11-21)26(23,24)19-14-16(20)6-9-18(19)25-2/h4-9,14H,3,10-13H2,1-2H3 |
InChIキー |
HABPVNJLPUVTDQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
正規SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)


![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)


![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)

![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)